HIV-1 Integrase Allosteric Inhibition: 8-Bromo Analog Retains Full Potency Against Drug-Resistant Mutant Whereas 6-Bromo Analog Fails
In a head-to-head comparison of multi-substituted quinoline ALLINIs, the 8-bromo-substituted analog retained full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus. In contrast, the 6-bromo regioisomer exhibited a significant loss of potency, demonstrating that the 8-position bromine is critical for maintaining efficacy against this clinically relevant resistance mutation [1].
| Evidence Dimension | Antiviral potency against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Retained full effectiveness (qualitative, but described as complete retention of antiviral activity) |
| Comparator Or Baseline | 6-bromo regioisomer: significant loss of potency against the same mutant |
| Quantified Difference | Full effectiveness vs. significant potency loss (exact fold-change not provided, but described as a qualitative binary outcome with clear functional separation) |
| Conditions | Cell-based antiviral assay using HIV-1 IN A128T mutant virus; multimerization and antiviral activity assessed. |
Why This Matters
For antiviral drug discovery programs targeting HIV-1 integrase, selecting the 8-bromo-4-cyanoquinoline-N-oxide scaffold over the 6-bromo analog is essential to avoid resistance-mediated loss of efficacy.
- [1] Dinh, L. P.; Sun, J.; Glenn, C. D.; et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14 (7), 1466. DOI: 10.3390/v14071466. View Source
